2-Boc-2,7-diazaspiro[4.5]decane oxalate is a chemical compound with the molecular formula and a molecular weight of approximately 330.38 g/mol. It features a spirocyclic structure that includes both nitrogen and oxygen atoms, making it interesting for various synthetic applications in medicinal chemistry and organic synthesis.
This compound is classified under the category of diazaspiro compounds, which are characterized by their unique spirocyclic structures containing nitrogen atoms. It is often utilized in the synthesis of biologically active molecules and has applications in pharmaceutical research. The compound can be sourced from chemical suppliers such as VWR and Sigma-Aldrich, where it is available in various forms including oxalate derivatives .
The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate typically involves several key steps:
These steps can be performed under standard laboratory conditions using common reagents such as potassium carbonate in acetonitrile at elevated temperatures .
The molecular structure of 2-Boc-2,7-diazaspiro[4.5]decane oxalate can be represented by its SMILES notation: CC(C1CCN(C1)C(=O)OCC(=O)O)C(=O)O
. This notation highlights the presence of both spirocyclic features and functional groups that are crucial for its chemical reactivity.
2-Boc-2,7-diazaspiro[4.5]decane oxalate can undergo several important chemical reactions:
These reactions are essential for modifying the compound to develop derivatives with enhanced biological activity or different pharmacological profiles .
The mechanism of action for compounds like 2-Boc-2,7-diazaspiro[4.5]decane oxalate often involves interactions with biological targets such as enzymes or receptors. The spiro structure may influence binding affinity due to its unique spatial arrangement, potentially leading to modulation of biological pathways relevant in therapeutic contexts.
These properties make it suitable for laboratory handling and application in synthetic chemistry .
The primary applications of 2-Boc-2,7-diazaspiro[4.5]decane oxalate include:
CAS No.: 147568-66-9
CAS No.: 169758-66-1
CAS No.: 125376-11-6
CAS No.:
CAS No.: 2409072-20-2
CAS No.: